1-(4-Ethylbenzyl)piperazine

Description

Contextualization within Piperazine (B1678402) Derivatives Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is a privileged scaffold in medicinal chemistry, meaning it is a recurring feature in numerous biologically active compounds and approved drugs. The versatility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antipsychotic, and anticancer effects. Their prevalence in drug discovery is a testament to their favorable pharmacokinetic properties and their ability to interact with a diverse range of biological targets. The synthesis of piperazine derivatives is a well-established area of organic chemistry, with common methods including the reaction of piperazine with alkyl halides, such as the likely synthesis of 1-(4-Ethylbenzyl)piperazine from piperazine and 4-ethylbenzyl chloride. smolecule.com

Significance of the Ethylbenzyl Moiety in Structure-Activity Relationships

The "ethyl" substituent at the para-position of the benzyl (B1604629) ring further modulates the molecule's properties. This small alkyl group can impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the electronic properties of the benzene (B151609) ring can be subtly altered by the ethyl group, potentially influencing interactions with biological targets. Research on related benzylpiperazine derivatives has shown that substitutions on the benzyl ring can significantly affect their binding affinity and selectivity for various receptors, such as sigma receptors. acs.org For instance, studies on benzylpiperazine amides as tyrosinase inhibitors have highlighted the importance of the benzyl group for potency. butantan.gov.br

Current Research Trajectories and Future Directions

While direct and extensive research specifically on this compound is not widely published, the compound serves as a valuable starting point and building block for the development of more complex and potentially therapeutic molecules. Current research involving derivatives of this compound points towards several promising future directions.

Derivatives of this compound are being explored for a variety of therapeutic applications. For example, more complex molecules incorporating the this compound scaffold have been investigated for their potential as sigma receptor ligands, which are targets for neurological and psychiatric disorders. acs.org Additionally, related structures are being studied for their inhibitory effects on enzymes like tyrosinase, which has implications for skin pigmentation disorders. butantan.gov.br

The future of research involving this compound and its analogs will likely focus on several key areas:

Lead Compound Optimization: Utilizing this compound as a lead compound for the design and synthesis of new therapeutic agents with enhanced potency and selectivity.

Probing Biological Targets: Employing derivatives of this compound as chemical probes to investigate the structure and function of various biological targets.

Novel Therapeutic Applications: Exploring the potential of more complex derivatives in a wider range of diseases, including cancer and viral infections, based on the broad activities observed for the piperazine class.

Table 2: Research on Derivatives of this compound

| Derivative Class | Research Focus | Potential Application |

| Substituted Benzylpiperazines | Sigma Receptor Binding | Neurological and Psychiatric Disorders acs.org |

| Benzylpiperazine Amides | Tyrosinase Inhibition | Skin Pigmentation Disorders butantan.gov.br |

| Complex Piperazine Derivatives | Antiviral Activity | Infectious Diseases |

| Substituted Piperazines | Anticancer Activity | Oncology |

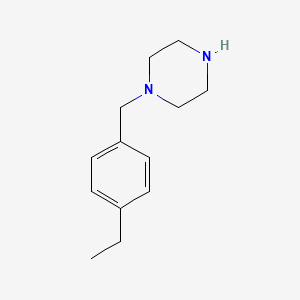

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(4-ethylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHWWXRPMBXPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354341 | |

| Record name | 1-(4-ethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-97-2 | |

| Record name | 1-(4-ethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ETHYLBENZYL)PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Ethylbenzyl Piperazine and Its Derivatives

Direct Alkylation Approaches for Piperazine (B1678402) Ring Functionalization

Direct alkylation represents a common and straightforward method for the synthesis of 1-(4-ethylbenzyl)piperazine. This approach involves the reaction of piperazine with a suitable 4-ethylbenzyl halide, such as 4-ethylbenzyl chloride. To favor mono-alkylation and minimize the formation of the 1,4-disubstituted byproduct, a large excess of piperazine is often employed. google.com The reaction is typically carried out in an organic solvent, and a base may be used to neutralize the hydrohalic acid formed during the reaction. smolecule.com

Another strategy to control selectivity in direct alkylation is the use of a protecting group on one of the piperazine nitrogens. researchgate.net The widely used tert-butoxycarbonyl (Boc) group can be introduced to one nitrogen, allowing the other to be selectively alkylated. Subsequent removal of the Boc group yields the desired mono-substituted piperazine. researchgate.netgoogle.com Reductive amination also presents a viable alternative to direct alkylation, offering high selectivity for mono-alkylation and avoiding the formation of quaternary ammonium (B1175870) salts. researchgate.netmasterorganicchemistry.com

Benzylation Routes to this compound Core Structures

Benzylation, a specific type of alkylation, is a key step in forming the this compound core. A well-established method involves the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.org To enhance the yield of the mono-benzylated product, the reaction can be performed with piperazine and piperazine dihydrochloride (B599025) in ethanol. orgsyn.org This method is advantageous as the benzyl group can later be removed via hydrogenolysis, making it a useful protecting group for the synthesis of unsymmetrically substituted piperazines. orgsyn.org

Reductive amination offers an alternative route for benzylation. masterorganicchemistry.comwikipedia.org This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this would involve reacting piperazine with 4-ethylbenzaldehyde (B1584596) in the presence of a suitable reducing agent like sodium triacetoxyborohydride. masterorganicchemistry.comnih.gov This method is often preferred due to its mild reaction conditions and high selectivity, which minimizes the formation of over-alkylated products. masterorganicchemistry.com

Multi-step Synthetic Strategies for Advanced Derivatives

The this compound scaffold serves as a versatile starting point for the creation of more complex derivatives with potential therapeutic applications. These multi-step syntheses often involve the strategic activation and functionalization of different parts of the molecule.

Activation of Methylene (B1212753) Groups for Subsequent Reactions

While direct activation of the methylene group on the ethylbenzyl moiety is not a commonly cited primary strategy for derivatization, the aromatic ring and the second nitrogen of the piperazine ring offer more accessible sites for modification. For instance, the aromatic ring can undergo electrophilic substitution reactions. smolecule.com The secondary amine of the piperazine ring is nucleophilic and can readily react with various electrophiles to introduce new functional groups. smolecule.com

Hydrazinolysis and Cyclization Steps in Derivative Synthesis

Hydrazinolysis and subsequent cyclization reactions are powerful tools for constructing heterocyclic systems. While direct hydrazinolysis of this compound itself is not a standard derivatization method, the piperazine core is a key component in the synthesis of more complex cyclic structures. For example, piperazine derivatives can be used as building blocks in the synthesis of larger ring systems with potential biological activity.

Chloro-Amine Coupling Reactions for Scaffold Elaboration

Chloro-amine coupling reactions are a cornerstone for elaborating the this compound scaffold. The secondary amine of this compound can readily undergo nucleophilic substitution with a wide range of alkyl or aryl halides. For example, reaction with 4-(methylsulfanyl)benzyl chloride in the presence of a base like triethylamine (B128534) yields 1-(4-ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine. smolecule.com This type of reaction allows for the systematic exploration of structure-activity relationships by introducing diverse substituents at the N4 position of the piperazine ring.

Formation of Hydrochloride Salts for Research Applications

For research and pharmaceutical applications, the free base of this compound is often converted into a more stable and water-soluble salt form. The hydrochloride salt is a common choice. This is typically achieved by treating a solution of the piperazine derivative with hydrochloric acid, often in a solvent like diethyl ether or dioxane. google.combilkent.edu.trgoogle.com The resulting hydrochloride salt precipitates out of the solution and can be isolated by filtration, providing a solid material that is easier to handle, weigh, and formulate for biological testing. google.combilkent.edu.tr

Preclinical Pharmacological Investigations of 1 4 Ethylbenzyl Piperazine and Its Derivatives

Evaluation of Central Nervous System Activities

Assessment of Stimulant Properties

Derivatives of benzylpiperazine (BZP) are recognized for their stimulant effects on the central nervous system. wikipedia.orgunodc.orgcahma.org.au BZP and its analogues, such as 1-methyl-4-benzylpiperazine (MBZP), primarily act on the dopaminergic and serotonergic systems, leading to effects comparable to those of amphetamine. wikipedia.orgwikipedia.org Research indicates that BZP exhibits euphoriant and stimulant properties, and its effects are similar to dextroamphetamine, though it is roughly ten times less potent by weight. wikipedia.org

The mechanism of action for these compounds involves a mixed action on the serotonergic and dopaminergic receptor systems. wikipedia.org Specifically, BZP affects the serotonin (B10506) reuptake transporter, which increases the concentration of serotonin in the extracellular space and enhances the activation of serotonin receptors. wikipedia.org It also has a less potent effect on the transporters for noradrenaline and dopamine (B1211576). wikipedia.org The stimulant effects of MBZP are reported to be slightly weaker than those of BZP, with a reduced tendency to cause adverse effects like headaches and nausea. wikipedia.org

Antidepressant Potential via Serotonin (5-HT) Reuptake Inhibition

The piperazine (B1678402) nucleus is a key structural component in the development of new antidepressant medications. researchgate.net Many piperazine derivatives have been investigated for their ability to inhibit the reuptake of serotonin (5-HT), a key mechanism in the treatment of depression. researchgate.netnih.gov Selective serotonin reuptake inhibitors (SSRIs) are a widely prescribed class of antidepressants, and research into novel piperazine-based compounds aims to develop more effective therapies. nih.gov

Structure-activity relationship studies have shown that the flexibility of the molecule, often provided by a two- to four-carbon chain linking two aromatic moieties (one of which is attached to a piperazine, phenylpiperazine, or benzylpiperazine group), is important for antidepressant activity. nih.gov Newly synthesized compounds with a piperazine core have demonstrated superior antidepressant effects in vitro and in vivo when compared to some existing SSRIs. nih.gov For instance, a series of 5-fluoro-1H-indole piperazine derivatives were evaluated for their antidepressant potential by examining their 5-HT reuptake inhibition and their binding affinities for 5-HT1A and 5-HT7 receptors. researchgate.net Another study reported that the compound 7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one showed significant antidepressant activity. dntb.gov.ua Furthermore, research on aryl piperazine derivatives targeting both 5-HT1A and Sigma-1 receptors has shown promise in developing new antidepressant molecules. d-nb.info

Antimicrobial and Antiparasitic Efficacy

Antitubercular Activity against Mycobacterium Species

Several studies have highlighted the potential of 1-(4-Ethylbenzyl)piperazine derivatives as effective antitubercular agents. nih.govnih.govsemanticscholar.org A series of 1,4-di (aryl/heteroaryl) substituted piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov One compound from this series demonstrated promising antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 0.65 µg/mL, which is nearly equivalent to the standard drug Rifampicin. nih.gov

Another study focused on 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. nih.gov These compounds, particularly those with simple alkyl side chains, exhibited good antitubercular activities and favorable aqueous solubilities with no significant cytotoxicity. nih.gov One derivative, compound 8h, showed an exceptionally low MIC of 0.008 μM. nih.gov Additionally, a series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylates were developed, with one compound demonstrating a potent MIC of 1.6 µg/mL. semanticscholar.org The design of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives also yielded compounds with significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. rsc.org

Table 1: Antitubercular Activity of Piperazine Derivatives

| Compound Series | Test Strain | Most Active Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| 1,4-di (aryl/heteroaryl) substituted piperazines nih.gov | M. tuberculosis H37Rv | Compound 7a | 0.65 | - |

| 4-carbonyl piperazine substituted 1,3-benzothiazin-4-ones nih.gov | M. tuberculosis H37Ra | Compound 8h | - | 0.008 (as MIC) |

| Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylates semanticscholar.org | M. tuberculosis | Compound 8a | 1.6 | - |

Antimalarial and Antiplasmodial Assessments

Derivatives of this compound have been investigated for their potential as antimalarial agents. mdpi.comnih.govmdpi.cominsilico.eu A study on piperazine-based pyrido[1,2-a]benzimidazoles showed that a di-fluoro-substituted derivative with a cyclohexyl piperazine side chain had significant in vitro activity against the chloroquine-sensitive (NF54) strain of Plasmodium falciparum, with an IC50 of 0.012 µM.

The synthesis of 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives also yielded compounds with notable antimalarial activity against a chloroquine-resistant strain of P. falciparum. nih.gov The most potent of these was three times more effective than chloroquine. nih.gov Furthermore, a library of piperazine-tethered thiazole (B1198619) compounds was synthesized and screened for antiplasmodial activity, identifying a hit compound with an EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com Research on imidazolidinedione derivatives revealed that the presence of a benzo[d]imidazole-2-yl-piperazine moiety was crucial for promising antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com

Table 2: Antimalarial Activity of Piperazine Derivatives

| Compound Series | P. falciparum Strain(s) | Most Active Compound | IC50 / EC50 |

|---|---|---|---|

| Piperazine-based pyrido[1,2-a]benzimidazoles | NF54 (chloroquine-sensitive) | Di-fluoro-substituted derivative | 0.012 µM (IC50) |

| 1,4-bis(3-aminopropyl)piperazine derivatives nih.gov | Chloroquine-resistant strain | Not specified | 3-fold more potent than chloroquine |

| Piperazine-tethered thiazoles mdpi.com | Dd2 (chloroquine-resistant) | Compound 2291-61 | 102 nM (EC50) |

Antifungal Activity against Candida albicans

The antifungal properties of this compound derivatives have been explored, particularly against Candida albicans. researchgate.netmdpi.comnih.govjapsonline.com A study on various piperazine derivatives showed that many of the synthesized compounds exhibited significant antifungal properties. researchgate.net Another investigation into novel triazole compounds containing a piperazine moiety found that several derivatives were active against a range of human pathogenic fungi, including C. albicans. mdpi.com Two compounds, 1d and 1i, had an MIC80 value four times lower than that of fluconazole (B54011) against C. albicans 14053. mdpi.com

Alkylated piperazine-azole hybrids have also shown broad-spectrum activity against multiple fungal strains, with some exhibiting excellent MIC values against non-albicans Candida species. nih.gov These compounds are believed to function by disrupting the ergosterol (B1671047) biosynthetic pathway. nih.gov Furthermore, the synthesis of 1-alkyl/H-2[4-(alkyl/aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives resulted in compounds with antifungal activity comparable to ketoconazole (B1673606) when tested against C. albicans. Piperazine derivatives containing an imidazole (B134444) moiety have also been shown to possess better antifungal activity against C. albicans than those with a triazole moiety. japsonline.com

Table 3: Antifungal Activity of Piperazine Derivatives against Candida albicans

| Compound Series | Key Findings |

|---|---|

| Substituted piperazine derivatives researchgate.net | Many synthesized compounds showed significant antifungal properties. |

| Triazole compounds with piperazine moiety mdpi.com | Compounds 1d and 1i had an MIC80 value of 0.25 μg/mL against C. albicans 14053. |

| Alkylated piperazine-azole hybrids nih.gov | Exhibited broad-spectrum activity; function by inhibiting ergosterol biosynthesis. |

| 1-alkyl/H-2[4-(alkyl/aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives | Showed antifungal activity comparable to ketoconazole. |

Antibacterial Spectrum Analysis

While specific studies on the antibacterial spectrum of this compound are not extensively documented, the broader class of piperazine derivatives has been the subject of numerous antimicrobial investigations. These studies reveal a wide range of activity against both Gram-positive and Gram-negative bacteria.

Derivatives have been evaluated against a panel of bacteria including Gram-positive strains like Staphylococcus aureus, Bacillus subtilis, Streptosporangium longisporum, Sarcina lutea, Micrococcus flavus, and Clostridium sporogenes, and Gram-negative strains such as Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, and Proteus vulgaris. drugbank.com Many of the tested compounds displayed notable in vitro antibacterial activity. drugbank.com For instance, certain amino acid conjugated diphenylmethylpiperazine derivatives demonstrated antibacterial activities comparable to conventional antimicrobial drugs. drugbank.com

In one study, derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine showed promising antibacterial potential against B. subtilis and E. coli. taylorandfrancis.com Further research into N-arylpiperazine derivatives revealed significant efficacy against Mycobacterium kansasii, with one compound, 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(4-fluorophenyl)-piperazin-1-ium chloride, showing greater potency than the reference drug isoniazid. ijrrjournal.com The antimicrobial activity of piperazine derivatives is often attributed to the various substitutions on the piperazine core, which influence their interaction with microbial targets. researchgate.netpharmacy180.com

Anti-hookworm Properties

Piperazine and its salts have a long history of use as anthelmintic agents, primarily for treating infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). drugbank.comtaylorandfrancis.com Their mechanism of action generally involves paralyzing the parasites by acting as a GABA receptor agonist, which leads to hyperpolarization of the worm's muscle cells and a subsequent flaccid paralysis. drugbank.comwikipedia.org This allows the host's natural peristalsis to expel the worms from the gastrointestinal tract. wikipedia.orgsaskoer.ca

The application of piperazine has extended to infections by hookworms, such as Ancylostoma duodenale and Necator americanus. researchgate.netjsparasitol.org A clinical study involving a single dose of piperazine citrate (B86180) demonstrated an egg reduction rate of 82% in patients with hookworm infections, although a complete cure was not achieved with a single dose. jsparasitol.org Another study confirmed the utility of piperazine treatment in patients with A. duodenale infection, showing that the treatment significantly reduced the levels of various cytokines that are elevated during the infection. nih.gov Furthermore, research into novel anti-hookworm agents has led to the synthesis of specific piperazine derivatives, such as N-(2-substituted ethyl)-N'-aryl piperazines, which have been identified as potent anti-hookworm medications. ijbpas.com

Antiproliferative and Anticancer Studies (Preclinical)

The piperazine scaffold is a privileged structure found in numerous anticancer agents, valued for its ability to enhance pharmacokinetic profiles and facilitate target interactions. manavchem.com Derivatives have shown potent antiproliferative activities against a wide range of cancer cell lines, including those of the breast, liver, and prostate. manavchem.com

The cytotoxic effects of various piperazine derivatives have been extensively evaluated against several human cancer cell lines.

MCF-7 (Breast Cancer): Numerous studies report the cytotoxic activity of piperazine derivatives against the MCF-7 breast adenocarcinoma cell line. biologymedjournal.comtaylorandfrancis.cominterchemie.com For example, a series of 1,2,4-triazine (B1199460) derivatives incorporating a piperazine amide moiety showed promising antiproliferative effects against MCF-7 cells. taylorandfrancis.com Similarly, hybrid compounds featuring 1,3,4-thiadiazole (B1197879) and piperazine moieties displayed potent growth inhibitory activity against MCF-7 cells. manavchem.comcu.edu.eg Other structures, such as those combining piperazine with phthalimide-triazole or thiouracil amide, have also demonstrated cytotoxicity in this cell line. biologymedjournal.comdrugbank.com

HepG2 (Hepatocellular Carcinoma): Derivatives of piperazine have also been tested for their effects on the HepG2 liver cancer cell line. cu.edu.eg A study on 5-aryl-1,3,4-thiadiazole derivatives containing a piperazine linker revealed compounds with potent activity against HepG2 cells, with some derivatives showing higher efficacy than the standard chemotherapeutic agent 5-Fluorouracil. cu.edu.eg

PC-3 (Prostate Cancer): The potential of piperazine derivatives in treating prostate cancer has been explored, particularly through computational and in vitro studies against the PC-3 cell line. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been used to investigate arylpiperazine derivatives as anti-proliferative agents against PC-3 cells. These studies identified key structural features that contribute to their activity and predicted their binding affinity to the androgen receptor, a key target in prostate cancer.

| Derivative Class | Cell Line | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 1,2,4-Triazine-piperazine amides | MCF-7 | Promising antiproliferative activity | taylorandfrancis.com |

| 5-Aryl-1,3,4-thiadiazole-piperazines | MCF-7 | IC50 values from 2.34–91.00 µg/mL | cu.edu.eg |

| 5-Aryl-1,3,4-thiadiazole-piperazines | HepG2 | IC50 values from 3.13–44.87 µg/mL | cu.edu.eg |

| Piperazine-bis(thiazole) hybrids | HepG2 | IC50 value of 22.02 µM for one derivative | |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | GI50 of 1.00 µM for one derivative | |

| Arylpiperazine derivatives | PC-3 | Binding affinities of -7.1 to -7.5 kcal/mol (Docking study) |

Research into the mechanisms underlying the anticancer effects of piperazine derivatives has revealed their ability to modulate multiple cellular pathways critical for cancer cell survival and proliferation.

One prominent mechanism is the induction of apoptosis, or programmed cell death. A novel piperazine derivative was found to potently trigger caspase-dependent apoptosis in leukemia cells by inhibiting several key cancer signaling pathways, including PI3K/AKT, Src family kinases, and the BCR-ABL pathway. Other studies have shown that piperazine-containing compounds can induce apoptosis in breast and liver cancer cells by increasing the Bax/Bcl-2 ratio and the levels of caspase 9. cu.edu.eg

Another identified mechanism is the disruption of the cell cycle. Certain piperazine derivatives have been shown to cause cell cycle arrest at the G2/M phase. interchemie.comcu.edu.eg For example, 1-piperazinyl-4-benzylphthalazine derivatives have been identified as inhibitors of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition, leading to potent anti-proliferative activity in pancreatic cancer cell lines. saskoer.ca Additionally, some derivatives have been found to induce DNA damage, which in turn activates cell cycle checkpoints. interchemie.com

In Vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., MCF-7, HepG2, PC-3)

Enzyme Modulation and Receptor Ligand Properties

The pharmacological versatility of piperazine derivatives is further highlighted by their interactions with various enzymes and neurotransmitter receptors, making them valuable scaffolds in neuropharmacology.

The arylpiperazine moiety, in particular, is a well-established pharmacophore for targeting central nervous system (CNS) receptors.

Serotonin Receptors: Piperazine derivatives are widely recognized for their interaction with serotonin (5-HT) receptors. Specific trisubstituted piperazine derivatives have shown high affinity for both 5-HT1A and 5-HT2A receptors. Functional studies have characterized some of these compounds as partial agonists at postsynaptic 5-HT1A receptors. The interaction of these derivatives can modulate serotonergic neurotransmission, which is a key strategy in the treatment of depression and anxiety.

Dopamine Receptors: The piperazine core is also integral to ligands that target dopamine receptors. jsparasitol.org Docking studies have elucidated the interaction of 1-benzyl-4-arylpiperazines with the D2 dopamine receptor, showing that the protonated piperazine nitrogen forms a key bond with an aspartate residue in the receptor binding site. Furthermore, certain 1,4-disubstituted aromatic piperazines exhibit high selectivity for the D4 dopamine receptor subtype. This interaction is crucial for the development of antipsychotic medications.

Opioid Receptors: The piperazine scaffold has been incorporated into molecules targeting opioid receptors. A series of 4-substituted piperazine compounds have been developed that display a balanced, low nanomolar binding affinity for both the mu (µ) and delta (δ) opioid receptors. Other acyl piperazine derivatives, such as AP-237, have been identified as potent µ-opioid receptor agonists, producing morphine-like effects.

| Receptor Family | Specific Receptor | Observed Interaction | Reference |

|---|---|---|---|

| Serotonin (5-HT) | 5-HT1A | Agonist and partial agonist activity | |

| 5-HT2A | Ligand binding, antagonist activity | ||

| Dopamine (DA) | D2 | Binding affinity, antagonist potential | |

| D4 | High selectivity ligand binding | ||

| Opioid | Mu (µ) | Agonist activity, nanomolar binding affinity | |

| Delta (δ) | Antagonist activity, nanomolar binding affinity |

Inhibition of Specific Enzymes (e.g., Fatty Acid Amide Hydrolase (FAAH), Pyruvate (B1213749) Dehydrogenase Kinases)

The therapeutic potential of this compound and its derivatives extends to their ability to modulate the activity of specific enzymes implicated in various disease states. Notably, research has focused on their interactions with Fatty Acid Amide Hydrolase (FAAH) and Pyruvate Dehydrogenase Kinases (PDKs).

Fatty Acid Amide Hydrolase (FAAH) Inhibition:

FAAH is a key enzyme responsible for the breakdown of endogenous fatty acid amides, such as the endocannabinoid anandamide (B1667382) (AEA). nih.gov Inhibition of FAAH elevates the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. nih.govgoogle.com Piperazine-based compounds have been identified as a potent class of FAAH inhibitors. nih.gov

Specifically, derivatives like 4-(4-ethyl-benzyl)-piperazine-1-carboxylic acid phenylamide have been synthesized and investigated for their FAAH modulatory activity. google.comgoogle.com The mechanism of inhibition for some piperazine-based inhibitors involves the compound acting as a substrate for FAAH, leading to the formation of a covalent adduct with the enzyme's catalytic serine residue (Ser241). nih.gov This interaction effectively inactivates the enzyme. Computational studies suggest that the piperazine ring structure can induce a distortion in the amide bond of the inhibitor, facilitating the nucleophilic attack by Ser241. nih.gov The development of such inhibitors is considered a promising approach for treating conditions like pain, anxiety, and inflammation. google.com

Pyruvate Dehydrogenase Kinase (PDK) Inhibition:

PDKs are crucial regulatory enzymes in glucose metabolism. mdpi.com They inactivate the pyruvate dehydrogenase complex (PDC), which is a gatekeeper enzyme that converts pyruvate to acetyl-CoA for use in the citric acid cycle. mdpi.com In conditions like type 2 diabetes, obesity, and certain cancers, PDKs are often overexpressed or hyperactive. mdpi.come-dmj.org Inhibiting PDKs can restore PDC activity, thereby improving glucose oxidation and offering a potential therapeutic strategy for these metabolic diseases. mdpi.come-dmj.org

While direct studies on this compound as a PDK inhibitor are not extensively detailed in the provided results, the broader class of piperazine derivatives has been explored in the design of PDK inhibitors. For instance, structure-guided design has been used to develop potent and specific PDK inhibitors targeting the ATP-binding pocket. nih.gov Compounds like AZD7545, a trifluoro-methylpropanamide compound, act as potent, non-ATP-competitive inhibitors of PDK1 and PDK2. The search for novel PDK inhibitors remains an active area of research, with computational and screening methods being employed to identify new chemical scaffolds. mdpi.comnih.gov

Interactive Table: Investigated Enzyme Inhibition by Piperazine Derivatives

| Compound Class | Target Enzyme | Mechanism of Action | Therapeutic Potential |

| Piperazine Aryl Ureas | Fatty Acid Amide Hydrolase (FAAH) | Covalent modification of catalytic Ser241 | Analgesia, Anti-inflammatory, Anxiolysis |

| Phenylpiperazine Derivatives | Pyruvate Dehydrogenase Kinase (PDK) | Allosteric, ATP-competitive, or non-ATP-competitive inhibition | Metabolic diseases (Diabetes, Obesity), Cancer |

Investigation of Calcium Antagonist Properties

Calcium channel blockers (CCBs) are a well-established class of drugs that inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced cardiac workload. e-jcpp.org These agents are categorized into dihydropyridines and non-dihydropyridines based on their chemical structure and selectivity. e-jcpp.org

Piperazine derivatives have been incorporated into the structure of various compounds investigated for calcium antagonist properties. For example, Monatepil is a compound with both calcium channel blocking and α1-adrenergic receptor antagonist activity, and its structure contains a piperazine moiety. wikipedia.org Similarly, AH-1058, a lipophilic antiarrhythmic agent, is a cardioselective L-type calcium channel blocker derived from cyproheptadine (B85728) and features a piperidine (B6355638) ring, a structure closely related to piperazine. wikipedia.org These examples highlight the utility of the piperazine scaffold in the design of cardiovascular drugs. While direct evidence for this compound as a calcium channel blocker is not prominent in the search results, the inclusion of the piperazine ring in known calcium antagonists suggests a potential area for further investigation of its derivatives.

Anti-inflammatory and Antihistaminic Potential

The piperazine scaffold is a common feature in many compounds with anti-inflammatory and antihistaminic activity. ontosight.ainih.gov

Anti-inflammatory Potential:

Several piperazine derivatives have demonstrated significant anti-inflammatory effects. nih.gov The inhibition of FAAH by piperazine compounds, as discussed previously, contributes to their anti-inflammatory profile by increasing the levels of anti-inflammatory endocannabinoids. nih.gov Furthermore, some novel piperazine derivatives have shown noteworthy anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α). nih.gov For instance, a study on novel piperazine derivatives PD-1 and PD-2 showed dose-dependent inhibition of nitrite (B80452) and TNF-α production. nih.gov Another patent describes piperazine derivatives that inhibit the activity of chemokines like MIP-1α and RANTES, indicating their utility in treating inflammatory disorders. google.com

Antihistaminic Potential:

The piperazine ring is a core structural component of many H1-antihistamine drugs. sips.org.in These drugs work by blocking the action of histamine (B1213489) at H1 receptors, thereby alleviating allergic symptoms. sips.org.in Compounds containing a piperazine moiety are prevalent among both first and second-generation antihistamines. sips.org.in For example, cetirizine, a widely used second-generation antihistamine, is a piperazine derivative. sips.org.in Research into novel piperazine-containing compounds continues to yield potent antihistaminic agents. One study reported the synthesis of 1-methyl-4-benzyl-4H- mdpi.comgoogle.comsmolecule.comtriazolo[4,3-a]quinazolin-5-one, which showed more potent H1-antihistaminic activity than the reference standard chlorpheniramine (B86927) maleate, with the added benefit of reduced sedative effects. researchgate.net The presence of the piperazine ring in the structure of 2-[4-(4-ethylbenzyl)-1-piperazinyl]pyrimidine (B5826528) suggests its potential for antihistaminic activity. ontosight.ai

Interactive Table: Anti-inflammatory and Antihistaminic Activity of Piperazine Derivatives

| Activity | Mechanism | Example Compound/Class | Key Findings |

| Anti-inflammatory | FAAH Inhibition | Piperazine Aryl Ureas | Increased levels of anti-inflammatory endocannabinoids. nih.gov |

| Inhibition of inflammatory mediators | Novel Piperazine Derivatives (PD-1, PD-2) | Inhibition of nitrite and TNF-α production. nih.gov | |

| Chemokine Inhibition | Patented Piperazine Derivatives | Inhibition of MIP-1α and RANTES. google.com | |

| Antihistaminic | H1 Receptor Blockade | Cetirizine, Novel triazoloquinazolinones | Effective in alleviating allergy symptoms; some novel compounds show higher potency and lower sedation than standards. sips.org.inresearchgate.net |

Structural Analysis and Derivative Design

Spectroscopic Characterization in Research

The precise identification and structural confirmation of 1-(4-ethylbenzyl)piperazine and its analogs are paramount in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the ethyl-substituted benzene (B151609) ring typically appear as a set of doublets in the aromatic region (around 7.1-7.3 ppm). The benzylic protons (the CH₂ group attached to the benzene ring) and the protons of the piperazine (B1678402) ring resonate in the upfield region. The ethyl group protons present as a quartet for the CH₂ group and a triplet for the CH₃ group, a characteristic pattern for this substituent.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. oregonstate.edu The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, providing clear resolution of individual carbon signals. oregonstate.edu For this compound, distinct peaks would be observed for the quaternary carbons of the benzene ring, the CH carbons of the benzene ring, the benzylic CH₂ carbon, the carbons of the piperazine ring, and the two carbons of the ethyl group. The specific chemical shifts are influenced by the electronic environment of each carbon atom.

A study on N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide provides an example of the chemical shifts for an ethylphenyl group. The ¹H NMR spectrum showed a quartet at δ 2.67 ppm (J = 7.6 Hz, 2H) for the CH₂ of the ethyl group and a triplet at δ 1.22 ppm (J = 4.8 Hz, 3H) for the CH₃ group. hilarispublisher.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Benzylpiperazine Derivatives

| Compound/Fragment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |

| N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 2.67 (q, J = 7.6 Hz, 2H, -CH₂-CH₃), 1.22 (t, J = 4.8 Hz, 3H, -CH₂-CH₃) | Not specified in source | hilarispublisher.com |

| 1-Benzhydryl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | 7.39 (d, J=7.4 Hz, 4H), 7.26–7.20 (m, 8H), 7.17 (t, J=5.9 Hz, 2H), 7.05 (d, J=8.3 Hz, 2H), 6.78 (d, J=8.4 Hz, 2H), 4.22 (s, 1H), 4.11 (t, J=7.2 Hz, 2H), 3.48 (s, 2H), 3.04 (t, J=7.1 Hz, 2H), 2.46 (s, 4H), 2.40 (s, 4H), 2.26 (s, 3H) | 156.7, 142.8, 137.0, 136.1, 129.9, 129.4, 128.8, 128.4, 128.0, 126.9, 117.9, 114.5, 76.2, 68.8, 62.8, 53.3, 51.9, 35.5, 20.5 | frontiersin.org |

| Ethyl 5-amino-1-(6-(4-(4-ethylbenzoyl)piperazin-1-yl)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate | Not specified in source | Not specified in source | semanticscholar.org |

| 1-Benzhydryl-4-(4-(2-(4-fluorophenoxy)ethyl)benzyl)piperazine | 7.30 (d, J=7.4 Hz, 4H), 7.15 (t, J=7.2 Hz, 6H), 7.10 (d, J=7.7 Hz, 2H), 7.06 (t, J=7.3 Hz, 2H), 6.84 (t, J=8.3 Hz, 2H), 6.72–6.69 (m, 2H), 4.14 (s, 1H), 3.99 (t, J=7.0 Hz, 2H), 3.41 (s, 2H), 2.94 (t, J=6.9 Hz, 2H), 2.39 (s, 4H), 2.32 (s, 4H) | Not specified in source | frontiersin.org |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. oregonstate.edusemanticscholar.org In the IR spectrum of this compound, characteristic absorption bands would confirm its structure. These include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹. semanticscholar.org

C-H stretching (aliphatic): Found in the range of 2800-3000 cm⁻¹, corresponding to the ethyl and piperazine methylene (B1212753) groups. semanticscholar.orgresearchgate.net

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹ are indicative of the benzene ring. semanticscholar.org

C-N stretching: The stretching vibration of the C-N bond in the piperazine ring usually appears in the 1200-1350 cm⁻¹ region. semanticscholar.org

For instance, in a related compound, ethyl 5-amino-1-(6-(4-(4-ethylbenzoyl)piperazin-1-yl)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate, the IR spectrum showed characteristic peaks at 3388 cm⁻¹ (C-H Aromatic stretching), 2962 cm⁻¹ (C-H Alkane stretching), 1460 cm⁻¹ (C=C Aromatic stretching), and 1271 cm⁻¹ (C-N Linkage stretching). semanticscholar.org

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. oregonstate.edusemanticscholar.orgcardiff.ac.uk In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (204.32 g/mol ).

The fragmentation pattern provides valuable clues about the molecule's structure. Cleavage of the benzylic C-N bond is a common fragmentation pathway for benzylpiperazine derivatives. dokumen.pub This would result in the formation of a tropylium-like ion from the 4-ethylbenzyl group and a fragment corresponding to the piperazine ring. The presence of these characteristic fragments in the mass spectrum helps to confirm the identity of the compound. For example, in the mass spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, a distinct peak at m/z 239 was attributed to the 4-ethylphenylmethylbenzamide fragment. hilarispublisher.com

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies focus on how modifications to the ethylbenzyl and piperazine moieties affect their interaction with biological targets.

Impact of Ethyl Substitution on the Benzene Ring on Receptor Binding Affinity and Selectivity

The position and nature of substituents on the benzene ring can significantly influence a molecule's pharmacological profile. The 4-ethyl substitution in this compound is a key feature that can affect its binding to various receptors.

Influence of Substituents on the Piperazine Nitrogen Atom on Biological Activity

The piperazine ring, with its two nitrogen atoms, is a common pharmacophore found in many biologically active compounds. ijrrjournal.comnih.gov The nitrogen atom at the 4-position of the piperazine ring is a key point for chemical modification, and substituents at this position can dramatically alter the biological activity of the resulting derivatives. nih.gov

Numerous studies have demonstrated that the nature of the substituent on the piperazine nitrogen plays a critical role in determining the compound's pharmacological properties, including its receptor binding affinity and selectivity. For example, in a series of arylpiperazine derivatives investigated for their anti-proliferative activity, the substituents on the piperazine nitrogen were varied to optimize their biological effect. nih.gov Similarly, research on piperazine derivatives targeting neurotransmitter receptors has shown that modifications at this position can lead to compounds with potent and selective activity at serotonin (B10506) or dopamine (B1211576) receptors. smolecule.com The introduction of different functional groups, such as aryl, alkyl, or acyl moieties, can influence the molecule's ability to interact with specific amino acid residues in the binding pocket of a receptor, thereby modulating its activity.

Design Principles for Optimized Biological Potency

The optimization of the biological potency of molecules derived from the this compound scaffold is a process guided by systematic structural modifications and the subsequent evaluation of their effects on biological activity. The core principle of this process lies in understanding the structure-activity relationships (SAR), which dictate how changes in the chemical structure of the compound influence its interaction with a biological target, thereby altering its potency. Key areas for modification on the this compound template include the piperazine ring, the aromatic ring of the benzyl (B1604629) group, and the ethyl substituent.

Research into arylpiperazine derivatives has provided insights that can be extrapolated to guide the design of more potent compounds based on the this compound core. Studies on similar structures have shown that the nature and position of substituents on both the piperazine and the benzyl moieties can significantly impact biological activity, such as antimicrobial or receptor binding affinities. nih.govnih.gov

For instance, in related series of piperazine-containing compounds, the introduction of different functional groups on the second nitrogen of the piperazine ring has been a common strategy to modulate potency. These substitutions can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding. nih.gov Similarly, modifications to the benzyl group, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the molecule and its metabolic stability.

A quantitative understanding of these relationships is often achieved through the generation of dose-response curves and the calculation of parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). These values provide a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives. For example, in studies of other piperazine derivatives, compounds with lower IC₅₀ values against a particular target are considered more potent. nih.govnih.gov

The following tables present hypothetical data to illustrate how SAR studies for this compound derivatives might be presented. These tables are for illustrative purposes only, as specific experimental data on this exact compound series is not available in the provided search results.

Table 1: Impact of Substitution on the Piperazine N'-Position

This table illustrates the effect of substituting the hydrogen on the second nitrogen of the piperazine ring with various chemical groups. The potency is represented by IC₅₀ values against a hypothetical enzyme target.

| Compound ID | N'-Substituent | IC₅₀ (µM) |

| 1 | -H (unsubstituted) | 15.2 |

| 1a | -CH₃ (Methyl) | 10.5 |

| 1b | -CH₂CH₃ (Ethyl) | 8.3 |

| 1c | -C(O)CH₃ (Acetyl) | 25.8 |

| 1d | -SO₂CH₃ (Mesyl) | 18.1 |

| 1e | -CH₂Ph (Benzyl) | 5.1 |

Table 2: Influence of Aromatic Ring Substitution

This table shows how adding substituents to the 4-ethylbenzyl aromatic ring can affect biological potency. The position and electronic nature of the substituent are key variables.

| Compound ID | Aromatic Substitution | IC₅₀ (µM) |

| 1 | None | 15.2 |

| 2a | 2-Fluoro | 12.7 |

| 2b | 3-Fluoro | 14.9 |

| 2c | 2-Chloro | 11.5 |

| 2d | 3-Methyl | 18.9 |

| 2e | 3-Methoxy | 22.4 |

Table 3: Effect of Modifying the 4-Position Ethyl Group

This table explores how alterations to the ethyl group at the 4-position of the benzyl ring can influence the compound's activity.

| Compound ID | 4-Position Substituent | IC₅₀ (µM) |

| 3a | -H | 28.4 |

| 3b | -CH₃ (Methyl) | 20.1 |

| 1 | -CH₂CH₃ (Ethyl) | 15.2 |

| 3c | -CH(CH₃)₂ (Isopropyl) | 12.8 |

| 3d | -C(CH₃)₃ (tert-Butyl) | 19.5 |

| 3e | -CF₃ (Trifluoromethyl) | 35.7 |

These illustrative tables demonstrate a systematic approach to optimizing biological potency. By analyzing the trends in these tables, medicinal chemists can deduce key design principles. For example, the hypothetical data suggests that small, lipophilic alkyl groups on the N'-position of the piperazine ring and a benzyl group at the same position enhance potency. It also indicates that substitution on the aromatic ring can be finely tuned, with electron-withdrawing groups like halogens potentially being more favorable than electron-donating groups. Finally, the size and nature of the alkyl group at the 4-position of the benzyl ring appear to have a significant impact on activity.

Computational and in Silico Methodologies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Ligand-Protein Interaction Analysis with Target Receptors (e.g., Androgen Receptor, SARS-CoV-2 RBD)

Androgen Receptor (AR):

The androgen receptor is a crucial target in the treatment of prostate cancer. researchgate.net Computational studies have explored the interaction of various arylpiperazine derivatives with the AR. nih.govresearchgate.net For instance, molecular docking studies on related piperazine (B1678402) compounds have shown binding affinities ranging from -7.1 to -7.5 kcal/mol. nih.govresearchgate.net These studies indicate that piperazine derivatives can form stable complexes within the ligand-binding pocket of the AR through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net Specifically, research on ether-type arylpiperazine derivatives has identified compounds with significant AR antagonistic activity, suggesting that the piperazine scaffold is a promising starting point for developing new anti-prostate cancer agents. researchgate.netnih.gov The interactions are often characterized by van der Waals forces with key residues in the AR ligand-binding pocket. researchgate.netnih.gov

SARS-CoV-2 RBD:

The receptor-binding domain (RBD) of the SARS-CoV-2 spike protein is a primary target for inhibiting viral entry into host cells. nih.govmdpi.com The spike protein's interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step for infection. nih.govmdpi.com In silico screening of compound libraries against the SARS-CoV-2 RBD has been a common strategy to identify potential inhibitors. nih.gov While specific docking studies for 1-(4-Ethylbenzyl)piperazine against the SARS-CoV-2 RBD are not extensively detailed in the provided results, the general approach involves docking compounds into the RBD to predict binding modes and affinities. chemmethod.comchemmethod.com Studies on other piperazine-containing compounds have shown potential inhibitory activity against SARS-CoV-2 targets, suggesting that the piperazine moiety can be a valuable component in the design of antiviral agents. nih.gov

Prediction of Binding Affinities and Stability of Ligand-Receptor Complexes

The prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a key outcome of molecular docking simulations. uah.es A lower binding energy generally indicates a more stable ligand-receptor complex. For arylpiperazine derivatives targeting the androgen receptor, binding affinities have been reported in the range of -7.1 to -7.5 kcal/mol, indicating favorable binding. nih.govresearchgate.net The stability of these complexes is further supported by the nature of the interactions observed, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net

In the context of SARS-CoV-2, docking studies have been used to predict the binding energies of various compounds to the spike protein's RBD. chemmethod.com For example, studies on benzoxazolone derivatives containing a piperazine ring have shown binding affinities ranging from -6.4 to -7.0 kcal/mol against different Omicron subvariants. chemmethod.com The stability of these complexes is crucial for disrupting the virus-host cell interaction. mdpi.com

| Compound Class | Target Receptor | Reported Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Arylpiperazine Derivatives | Androgen Receptor | -7.1 to -7.5 | Hydrogen bonds, electrostatic, hydrophobic |

| Benzoxazolone-Piperazine Derivatives | SARS-CoV-2 RBD (Omicron) | -6.4 to -7.0 | Not specified in detail |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their efficacy.

Correlation of Molecular Descriptors with Biological Activity

QSAR studies on arylpiperazine derivatives have been conducted to understand their anti-proliferative activity against prostate cancer cell lines. nih.gov These studies have identified several molecular descriptors that are strongly correlated with biological activity. For instance, one study found that the anti-proliferative activities were dependent on descriptors such as MATS7c, MATS3e, maxwHBa, and WPSA-3. nih.gov These descriptors represent various physicochemical properties of the molecules, such as their shape, electronic properties, and surface area. The statistical significance of these models is often evaluated using parameters like the correlation coefficient (R²), which should be high for a reliable model. nih.govopenpharmaceuticalsciencesjournal.com

Development of Predictive Models for Compound Efficacy

The ultimate goal of QSAR modeling is to develop predictive models that can accurately estimate the efficacy of new, untested compounds. nih.gov For arylpiperazine derivatives, a QSAR model with a high correlation coefficient (R² = 0.8483) and good external validation (R²_test = 0.6682) has been developed. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and further testing. nih.gov The low residual values between experimental and predicted activities in these models indicate good predictive power. nih.gov

| Compound Class | Biological Activity | Key Molecular Descriptors | Model Predictive Power (R²) |

|---|---|---|---|

| Arylpiperazine Derivatives | Anti-proliferative (Prostate Cancer) | MATS7c, MATS3e, maxwHBa, WPSA-3 | 0.8483 |

In Silico Assessment of Pharmacokinetic Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. These computational tools help to identify potential liabilities of a compound before it enters more costly and time-consuming experimental testing. researchgate.net

Studies on various piperazine derivatives have utilized in silico tools to predict their pharmacokinetic properties. nih.gov These predictions often involve assessing compliance with guidelines like Lipinski's rule of five, which helps to evaluate the drug-likeness of a compound. researchgate.net For instance, in silico analysis can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov While specific ADMET data for this compound is not detailed in the provided results, the general methodology involves using web-based servers and software to calculate a range of physicochemical and pharmacokinetic parameters. nih.gov This early assessment of a compound's ADMET profile is vital for guiding its further development. researchgate.net

Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, helping to forecast the behavior of a compound in a biological system. researchgate.net Various computational models are employed to estimate these parameters, providing a preliminary assessment of a molecule's pharmacokinetic profile. rfppl.co.in

In silico tools like pkCSM and SwissADME are frequently used to generate these predictions. nih.gov For this compound, these models predict several key ADME properties. For instance, gastrointestinal (GI) absorption is predicted to be high, a favorable characteristic for orally administered drugs. The compound is also predicted to have the ability to permeate the blood-brain barrier (BBB), suggesting potential for activity within the central nervous system.

A significant aspect of metabolism prediction involves assessing the compound's interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Predictive models suggest that this compound is not likely to be an inhibitor of major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, and CYP2D6, although it may be a substrate for CYP3A4. rfppl.co.in This profile suggests a lower risk of drug-drug interactions involving the inhibition of these key metabolic pathways. mdpi.com

Table 1: Predicted ADME Properties for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates the extent of absorption from the gut into the bloodstream. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates the ability of the compound to cross the BBB and enter the central nervous system. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Cytochrome P450 1A2 is involved in metabolizing various drugs. |

| CYP2C19 Inhibitor | No | Cytochrome P450 2C19 is a key enzyme in drug metabolism. |

| CYP2C9 Inhibitor | No | Cytochrome P450 2C9 metabolizes a significant number of drugs. |

| CYP2D6 Inhibitor | No | Cytochrome P450 2D6 is responsible for the metabolism of many common drugs. |

| CYP3A4 Inhibitor | No | Cytochrome P450 3A4 is a major enzyme in drug metabolism. |

| Excretion |

This data is generated based on in silico predictive models and awaits experimental validation.

Evaluation of Drug-like Properties

The assessment of "drug-likeness" involves evaluating a compound's physicochemical properties to determine its suitability as a potential drug candidate. eijppr.com This evaluation is often guided by established rules such as Lipinski's Rule of Five, which outlines molecular properties common among orally active drugs. nih.govmdpi.com

This compound adheres to Lipinski's Rule of Five. Its molecular weight is 204.32 g/mol (less than 500), it has a calculated logarithm of the partition coefficient (LogP) of 2.68 (less than 5), it possesses 2 hydrogen bond donors (less than 5), and 2 hydrogen bond acceptors (less than 10). Compliance with these rules suggests that the compound is likely to have good oral bioavailability. eijppr.com

Table 2: Predicted Physicochemical and Drug-like Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 204.32 g/mol | ≤ 500 |

| LogP (Octanol/Water Partition Coefficient) | 2.68 | ≤ 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Molar Refractivity | 64.30 | 40-130 |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | < 140 Ų |

| Number of Rotatable Bonds | 4 | ≤ 10 |

This data is generated based on in silico predictive models and awaits experimental validation.

Metabolic Pathway Investigations in Animal Models and in Vitro Systems

Identification of Phase I Metabolic Reactions

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, and hydrolysis, thereby increasing the polarity of the compound. nih.govboomer.org For piperazine (B1678402) derivatives, these reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netcapes.gov.br

Oxidation and Hydroxylation Processes

Oxidation is a primary metabolic route for many piperazine-based compounds. drughunter.comneu.edu.tr For benzylpiperazines, this typically involves hydroxylation of the aromatic ring. core.ac.ukresearchgate.net

Aromatic Hydroxylation: Based on studies with N-benzylpiperazine (BZP), the main metabolic pathway is the hydroxylation of the benzyl (B1604629) ring. oup.com In rats, BZP is metabolized to p-hydroxy-BZP as the main metabolite and m-hydroxy-BZP as a minor metabolite. oup.com By analogy, 1-(4-Ethylbenzyl)piperazine is expected to undergo hydroxylation on its ethylbenzyl moiety.

Benzylic Carbon Oxidation: Another potential site for oxidation is the benzylic carbon of the ethyl group attached to the phenyl ring. This would result in the formation of a secondary alcohol.

Table 1: Predicted Phase I Oxidation and Hydroxylation Metabolites

| Parent Compound | Metabolic Process | Predicted Metabolite | Anticipated Pathway |

|---|---|---|---|

| This compound | Aromatic Hydroxylation | 1-(4-Ethyl-2-hydroxybenzyl)piperazine | Major |

| This compound | Aromatic Hydroxylation | 1-(4-Ethyl-3-hydroxybenzyl)piperazine | Minor |

| This compound | Benzylic Carbon Oxidation | 1-(4-(1-Hydroxyethyl)benzyl)piperazine | Possible |

N-Demethylation and N-Dealkylation Pathways

N-dealkylation is a well-established metabolic pathway for tertiary amines, including many piperazine derivatives, and is catalyzed by CYP enzymes, particularly CYP3A4 and CYP2D6. semanticscholar.orgdrugbank.comnih.gov This reaction involves the cleavage of the bond between the nitrogen atom of the piperazine ring and the attached alkyl or benzyl group. semanticscholar.org

N-Dealkylation: For this compound, N-dealkylation would involve the removal of the entire 4-ethylbenzyl group, yielding piperazine as a primary metabolite. drugbank.comresearchgate.net This pathway is significant in the metabolism of various therapeutic and designer arylpiperazine drugs. drugbank.com The resulting 4-ethylbenzyl moiety would be further metabolized. While N-demethylation is common for piperazines with N-methyl groups, it is not directly applicable to the parent compound this compound. nih.gov

Table 2: Predicted Phase I N-Dealkylation Metabolites

| Parent Compound | Metabolic Process | Predicted Metabolites | Reference Pathway |

|---|---|---|---|

| This compound | N-Dealkylation | Piperazine and 4-Ethylbenzaldehyde (B1584596)/Acid | CYP3A4-dependent N-dealkylation drugbank.com |

Hydrolysis Reactions

Hydrolysis reactions are less common for the stable piperazine ring itself but can be relevant for derivatives containing hydrolyzable functional groups like esters or amides. wdh.ac.idnih.gov

Piperazine Ring Degradation: While direct hydrolysis is not a primary pathway for the C-N bonds in the core structure of this compound, degradation of the piperazine ring has been observed for other piperazine compounds. oup.com Studies on 1-(3-chlorophenyl)piperazine (B195711) (mCPP) showed degradation of the piperazine moiety to form N-(3-chlorophenyl)ethylenediamine. oup.com A similar degradation could potentially occur for this compound, leading to ring opening.

Table 3: Predicted Phase I Piperazine Ring Degradation Metabolites

| Parent Compound | Metabolic Process | Predicted Metabolite | Reference Pathway |

|---|---|---|---|

| This compound | Piperazine Ring Cleavage | N-(4-Ethylbenzyl)ethylenediamine | Metabolism of mCPP oup.com |

Characterization of Phase II Metabolic Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules. nih.govdrughunter.com These reactions, such as glucuronidation and methylation, further increase water solubility and facilitate excretion. longdom.orgresearchgate.net

Glucuronidation Pathways

Glucuronidation is one of the most common Phase II reactions, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comlongdom.org It involves the attachment of glucuronic acid to functional groups like hydroxyls.

Conjugation of Hydroxylated Metabolites: The hydroxylated metabolites formed during Phase I are prime substrates for glucuronidation. researchgate.netnih.gov For instance, studies on BZP show that its primary hydroxylated metabolite, p-OH-BZP, is excreted in urine with approximately 50% appearing as a glucuronide conjugate. oup.com Therefore, the various hydroxylated forms of this compound are expected to undergo extensive glucuronidation before elimination. oup.com

Table 4: Predicted Phase II Glucuronidation Metabolites

| Phase I Metabolite | Metabolic Process | Predicted Phase II Metabolite | Enzyme Family |

|---|---|---|---|

| 1-(4-Ethyl-2-hydroxybenzyl)piperazine | Glucuronidation | 1-(4-Ethyl-2-hydroxybenzyl)piperazine-O-glucuronide | UGTs drughunter.com |

| 1-(4-(1-Hydroxyethyl)benzyl)piperazine | Glucuronidation | 1-(4-(1-Hydroxyethyl)benzyl)piperazine-O-glucuronide | UGTs drughunter.com |

Methylation Reactions

Methylation, catalyzed by enzymes such as catechol-O-methyltransferase (COMT), is another Phase II pathway, particularly for compounds with catechol (dihydroxy-benzene) structures. longdom.org

O-Methylation of Hydroxylated Metabolites: While less common than glucuronidation, O-methylation can occur as a subsequent step after aromatic hydroxylation. If di-hydroxylated metabolites of this compound were formed, they could be subject to methylation. For BZP, metabolism can involve hydroxylation followed by COMT-mediated methylation. researchgate.net This suggests that a hydroxylated metabolite of this compound could potentially be methylated, although this is generally a minor pathway compared to glucuronidation.

Table 5: Predicted Phase II Methylation Metabolites

| Phase I Metabolite | Metabolic Process | Predicted Phase II Metabolite | Enzyme Family |

|---|---|---|---|

| 1-(4-Ethyl-2-hydroxybenzyl)piperazine | O-Methylation | 1-(4-Ethyl-2-methoxybenzyl)piperazine | COMT researchgate.net |

Sulfation Processes

Sulfation is a crucial Phase II metabolic reaction that increases the water solubility of xenobiotics, thereby facilitating their excretion from the body. nih.gov In this conjugation reaction, a sulfonate group is added to a hydroxyl group of a metabolite. nih.gov For piperazine derivatives like BZP, metabolism often involves hydroxylation followed by conjugation. europa.eu Studies on BZP have shown that its hydroxylated metabolites are excreted in urine as sulfuric acid conjugates. europa.eu This suggests that this compound would likely undergo hydroxylation on the aromatic ring, and the resulting hydroxylated metabolites would then be subject to sulfation, rendering them more polar and readily excretable. The sulfation process is catalyzed by sulfotransferase enzymes and typically results in metabolites with reduced biological activity. nih.gov

Enzyme Systems Involved in Metabolism

The biotransformation of piperazine derivatives is mediated by several enzyme systems. The primary enzymes involved belong to the Cytochrome P450 superfamily, with potential contributions from Flavin-Containing Monooxygenases.

Cytochrome P450 (CYP) Isoenzyme Contributions (e.g., CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9)

The Cytochrome P450 system is a major driver of Phase I metabolism for a vast number of compounds. jwatch.orgmedsci.org Research on BZP and other piperazine derivatives indicates that several CYP isoenzymes are involved in their metabolism. nih.govresearchgate.net In vitro studies using human liver microsomes have identified CYP2D6, CYP1A2, and CYP3A4 as the principal isoenzymes responsible for the metabolism of BZP. researchgate.net

Furthermore, various piperazine analogues have demonstrated inhibitory activity against a range of CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. nih.govresearchgate.net This suggests a broad interaction between this class of compounds and the major drug-metabolizing enzymes. The metabolism of the related phenothiazine (B1677639) piperazine, perazine (B1214570), also involves CYP1A2 and CYP3A4 in its 5-sulphoxidation and CYP2C19 in its N-demethylation. nih.gov

| CYP Isoenzyme | Role in Piperazine Derivative Metabolism | Reference |

|---|---|---|

| CYP2D6 | Major isoenzyme in the metabolism of BZP and TFMPP. | researchgate.net |

| CYP1A2 | Involved in the metabolism of BZP and TFMPP. | researchgate.net |

| CYP3A4 | Involved in the metabolism of BZP and TFMPP. | researchgate.net |

| CYP2C19 | Inhibited by various piperazine derivatives; major isoenzyme in perazine N-demethylation. | nih.govresearchgate.netnih.gov |

| CYP2C9 | Inhibited by various piperazine derivatives. | nih.govresearchgate.net |

Flavin-Containing Monooxygenase (FMO) Activity

Flavin-containing monooxygenases (FMOs) are another class of Phase I metabolic enzymes that catalyze the oxygenation of xenobiotics containing soft-nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govnih.gov The piperazine structure contains two nitrogen atoms, making it a potential substrate for FMOs. nih.govwikipedia.org These enzymes convert lipophilic xenobiotics into more polar, oxygenated metabolites that are easier to excrete. nih.gov While FMOs are known to metabolize a wide variety of amine-containing compounds, specific studies confirming the role of FMOs in the metabolism of this compound or even BZP are not prevalent in the reviewed literature. benthamscience.com However, given the chemical structure, a contribution of FMOs to the N-oxidation of the piperazine ring is mechanistically plausible. nih.govbenthamscience.com

Metabolite Excretion Profiles in Animal Models

Studies on the excretion of metabolites are fundamental to understanding the pharmacokinetic profile of a compound. Animal models, particularly rats, are frequently used for this purpose. researchgate.netnih.govfrontiersin.org Research on N-Benzylpiperazine (BZP) in rats provides a valuable model for the likely excretion profile of this compound.

Following administration in rats, BZP is metabolized, and both the parent drug and its metabolites are excreted in the urine. nih.gov The primary metabolite identified is p-hydroxy-BZP, along with a smaller amount of m-hydroxy-BZP. nih.gov A significant portion of the hydroxylated metabolites is conjugated with glucuronic acid before excretion. nih.gov

The cumulative urinary excretion data for BZP and its metabolites in rats after a single intraperitoneal dose are summarized below.

| Compound | Cumulative Excretion (% of Dose) | Time Period | Reference |

|---|---|---|---|

| p-Hydroxy-BZP | ~25% | 48 hours | nih.gov |

| m-Hydroxy-BZP | ~2% | 48 hours | nih.gov |

| Unchanged BZP | 6.7% | 36 hours | nih.gov |

These findings indicate that hydroxylation is the major metabolic pathway for BZP in rats, with the resulting metabolites being the primary compounds eliminated in the urine. nih.gov The majority of the administered dose is excreted within the first 36 to 48 hours. nih.gov It is anticipated that this compound would follow a similar excretion pattern, with the majority of the dose being eliminated as hydroxylated and conjugated metabolites in the urine and feces. nih.govmdpi.com

Advanced Analytical Techniques in Research

Chromatographic Separations for Compound Analysis

Chromatography is a fundamental technique for separating components within a mixture. For a compound like 1-(4-Ethylbenzyl)piperazine, both liquid and gas chromatography are employed to isolate it from related substances, impurities, or biological matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of piperazine (B1678402) derivatives. unodc.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. unodc.orgsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately nonpolar molecule, is retained on the column and then eluted by adjusting the mobile phase composition.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. A typical mobile phase consists of an aqueous component (often containing a buffer like phosphate (B84403) or an acid like formic acid to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve good separation of multiple components with varying polarities in a reasonable timeframe. nih.gov Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, as the benzyl (B1604629) group in the molecule provides sufficient chromophoric activity for detection in the UV spectrum (typically 200-300 nm). nih.govresearchgate.net

Table 1: Example of Reversed-Phase HPLC Conditions for Piperazine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 with polar endcapping (e.g., 150 x 2.0 mm, 4 µm) | nih.gov |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 4.1) B: Acetonitrile | nih.gov | | Gradient | Time-programmed gradient elution | nih.gov | | Flow Rate | 0.5 - 1.0 mL/min | nih.gov | | Column Temp. | 30 - 40 °C | nih.gov | | Detection | DAD (200-300 nm) or UV | nih.gov | | Injection Vol. | 10 µL | nih.gov |

Gas Chromatography (GC) is another powerful separation technique suitable for thermally stable and volatile compounds like this compound. pharmaknowledgeforum.com In GC, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. pharmaknowledgeforum.com

For piperazine derivatives, a non-polar or medium-polarity column, such as one coated with dimethylpolysiloxane or 50% phenyl-polysiloxane, is often used. pharmaknowledgeforum.comoup.com A temperature-programmed analysis, where the column oven temperature is gradually increased, is employed to elute compounds with different boiling points sequentially. oup.com GC is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. pharmaknowledgeforum.comikm.org.my GC-MS is a particularly robust method for the qualitative analysis of underivatized piperazine derivatives, providing characteristic mass spectra for identification. ikm.org.myresearchgate.net

Table 2: Typical Gas Chromatography Conditions for Piperazine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with MS or FID detector | ikm.org.my |

| Column | 50% Phenyl–50% methylpolysiloxane (e.g., 30 m x 0.25 mm) | oup.com |

| Injector Temp. | 250 °C | oup.com |

| Carrier Gas | Helium | researchgate.net |

| Oven Program | Initial temp 70°C, ramped to 250°C | oup.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | ikm.org.my |